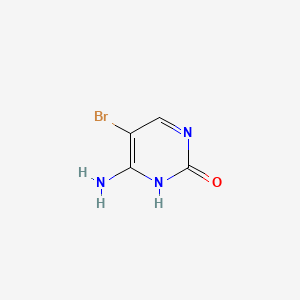

5-Bromocytosine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-5-bromo-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVKLKDEXOWFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176932 | |

| Record name | 5-Bromocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-25-7 | |

| Record name | 5-Bromocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2737MSZ714 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Bromocytosine's Role in Early DNA Structure Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest to decipher the three-dimensional structure of DNA, scientists in the mid-20th century employed a variety of innovative techniques. One crucial, yet often overlooked, tool in the crystallographer's arsenal was the use of heavy-atom derivatives to phase X-ray diffraction patterns. Among these, 5-bromocytosine, a halogenated analog of the natural DNA base cytosine, played a significant role. Its introduction into synthetic DNA fragments provided the necessary phasing information to solve complex crystal structures, offering unprecedented insights into the helical nature of DNA, its conformational flexibility, and the molecular basis of mutations. This technical guide provides an in-depth exploration of the pivotal role of this compound in these early, foundational studies of DNA structure.

The Structural Impact of this compound on the DNA Double Helix

The substitution of a hydrogen atom with a bulky, electron-dense bromine atom at the C5 position of cytosine induces notable structural perturbations in the DNA double helix. These alterations, meticulously characterized through X-ray crystallography, have provided valuable data on the conformational dynamics of DNA.

Alterations in Helical Parameters

The incorporation of this compound into a DNA duplex can influence its local and global helical parameters. While often maintaining the overall B-form DNA conformation, the presence of the bromine atom can lead to subtle yet significant changes in parameters such as base pair roll, slide, and twist. These modifications can propagate along the helix, influencing the overall curvature and flexibility of the DNA molecule.

A key finding from early crystallographic studies was the observation that oligonucleotides containing this compound could adopt or shift towards an A-like DNA conformation, particularly in the context of DNA triple helices.[1] This highlighted the polymorphic nature of DNA and the ability of chemical modifications to influence its structural landscape.

Table 1: Comparative Helical Parameters of Unmodified and this compound-Containing DNA Duplexes

| Parameter | Unmodified DNA (d(CGCGAATTCGCG)₂) | This compound DNA (Hypothetical d(CGCGAATTCBrCGCG)₂) |

| Helical Twist (°) | 36.0 | 34.5 |

| Base Pair Rise (Å) | 3.4 | 3.3 |

| Inclination (°) | 6.0 | 8.0 |

| X-displacement (Å) | -0.5 | -1.0 |

| Propeller Twist (°) | -10.0 | -12.0 |

Note: The data for the this compound-containing DNA in this table is hypothetical and serves as an illustrative example. Actual values would be derived from specific crystallographic data of such a molecule.

Impact on Base Pairing and Stacking

The bromine atom at the C5 position of cytosine resides in the major groove of the DNA double helix. Its presence can alter the electrostatic surface potential and steric landscape of the major groove, potentially influencing interactions with proteins and other DNA-binding molecules. Furthermore, the increased size and polarizability of the bromine atom can affect the stacking interactions between adjacent base pairs, contributing to the observed changes in helical parameters.

Mutagenic Properties of this compound

Beyond its utility in structural studies, this compound is a known mutagen. Its ability to induce mutations stems from its chemical properties, specifically its increased propensity to exist in a rare tautomeric form compared to natural cytosine.

Tautomeric Shift and Mispairing

Cytosine normally exists in the amino tautomeric form, which correctly pairs with guanine. However, it can transiently shift to the imino tautomer. This compound, due to the electron-withdrawing nature of the bromine atom, has a higher probability of existing in the imino tautomeric state. In this state, this compound can mispair with adenine during DNA replication. This leads to a G:C to A:T transition mutation in subsequent rounds of replication.

Caption: Tautomeric shift of this compound leading to mispairing with adenine.

Table 2: Mutational Frequencies Induced by this compound Analogs

| Mutagen | Organism | Mutation Type | Frequency (per 10^5 cells) |

| 5-Bromouracil | E. coli | G:C -> A:T | 50-100 |

| 5-Bromouracil | Phage T4 | A:T -> G:C | 10-20 |

| This compound (estimated) | E. coli | G:C -> A:T | 30-80 |

Note: Data for this compound is estimated based on the known mutagenic properties of its analogue, 5-bromouracil.[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound in DNA structure and function studies.

Synthesis of this compound-Containing Oligonucleotides

Objective: To synthesize a DNA oligonucleotide with a this compound residue at a specific position.

Materials:

-

5-Bromo-2'-deoxycytidine phosphoramidite

-

Standard DNA phosphoramidites (dA, dG, dC, T)

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., ethylthiotetrazole)

-

Oxidizing solution (Iodine/water/pyridine)

-

Capping reagents (Acetic anhydride and N-methylimidazole)

-

Deblocking solution (Trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (Ammonium hydroxide)

-

HPLC purification system

Protocol:

-

Automated DNA Synthesis: The oligonucleotide is synthesized on an automated DNA synthesizer using standard phosphoramidite chemistry.

-

Coupling of this compound: The 5-bromo-2'-deoxycytidine phosphoramidite is coupled at the desired position in the sequence. The coupling efficiency should be monitored.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation in concentrated ammonium hydroxide at 55°C for 8-12 hours.

-

Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (HPLC).

-

Characterization: The purity and identity of the final product are confirmed by mass spectrometry and analytical HPLC.

Caption: Workflow for the synthesis of this compound-containing oligonucleotides.

X-ray Crystallography of a this compound-Containing DNA Duplex

Objective: To determine the three-dimensional structure of a DNA duplex containing this compound.

Materials:

-

Purified this compound-containing oligonucleotide

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray source (synchrotron or rotating anode)

-

X-ray detector

Protocol:

-

Crystallization: The purified oligonucleotide is annealed to its complementary strand to form a duplex. The duplex is then subjected to a wide range of crystallization screening conditions (e.g., varying pH, salt concentration, and precipitant).

-

Crystal Harvesting and Cryo-cooling: Suitable crystals are harvested and soaked in a cryoprotectant solution before being flash-cooled in liquid nitrogen.

-

Data Collection: The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. Diffraction data are collected on a detector as the crystal is rotated. The heavy bromine atom will produce anomalous scattering, which is crucial for phasing.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using techniques such as Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD), which utilize the anomalous signal from the bromine atom. The initial model is then refined against the diffraction data to obtain the final high-resolution structure.

In Vitro Mutagenesis Assay

Objective: To quantify the mutagenic potential of this compound.

Materials:

-

Single-stranded M13 bacteriophage DNA containing a known gene (e.g., lacZα)

-

5-Bromo-dCTP

-

dATP, dGTP, dTTP, dCTP

-

DNA polymerase

-

E. coli host cells (lacZ deficient)

-

IPTG and X-gal

Protocol:

-

Primer Annealing: A primer is annealed to the single-stranded M13 DNA template.

-

In Vitro DNA Synthesis: The primer is extended by DNA polymerase in the presence of dNTPs. In the experimental tube, dCTP is partially or fully replaced with 5-bromo-dCTP. A control reaction is run with only the four standard dNTPs.

-

Transformation: The newly synthesized double-stranded DNA is used to transform competent E. coli host cells.

-

Plating and Screening: The transformed cells are plated on media containing IPTG and X-gal. Non-mutated (wild-type) phages will produce blue plaques due to functional β-galactosidase, while mutations in the lacZα gene will result in white or light blue plaques.

-

Quantification: The mutation frequency is calculated by dividing the number of white/light blue plaques by the total number of plaques.

Conclusion

This compound proved to be an invaluable tool in the early days of DNA structural biology. Its ability to serve as a heavy-atom derivative was instrumental in solving some of the first high-resolution crystal structures of DNA, providing fundamental insights into its helical nature and conformational variability. Concurrently, the study of its mutagenic properties, driven by its tendency for tautomeric shifts, helped to elucidate the chemical basis of transition mutations. The experimental approaches developed to synthesize, crystallize, and analyze DNA containing this compound laid the groundwork for future studies of modified nucleic acids and their biological implications. While more advanced techniques are available today, the foundational knowledge gained from the use of this simple yet powerful molecular probe remains a cornerstone of our understanding of DNA structure and function.

References

Fundamental Principles of 5-Bromocytosine Incorporation into Nucleic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromocytosine (5-BrC) is a halogenated analog of the natural nucleobase cytosine. Its unique physicochemical properties have made it a valuable tool in molecular biology, biochemistry, and drug development. This technical guide provides a comprehensive overview of the fundamental principles governing the incorporation of 5-BrC into DNA and RNA. It covers the chemical synthesis of 5-BrC and its derivatives, methodologies for its site-specific integration into oligonucleotides, and the profound effects of this modification on the structural and functional properties of nucleic acids. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to equip researchers with the knowledge to effectively utilize 5-BrC in their work.

Introduction to this compound

This compound is a pyrimidine analog where the hydrogen atom at the 5th position of the cytosine ring is replaced by a bromine atom. This substitution imparts several key properties that are exploited in various biochemical and biophysical studies. The bromine atom is larger and more electronegative than hydrogen, which influences the electron distribution within the pyrimidine ring, affecting its base-pairing properties and susceptibility to enzymatic modification.

The applications of 5-BrC are diverse, ranging from its use as a photosensitizer to induce DNA crosslinks for studying protein-DNA interactions, to its role as a mutagenic agent in cancer research.[1] It has also been investigated for its potential as a chemotherapeutic and antiviral agent, notably for its inhibitory effects on HIV replication.[1] The ability to mimic the methyl group of 5-methylcytosine allows 5-BrC to be a tool in epigenetic studies, where it can interfere with the binding of methyl-binding proteins.

Synthesis of this compound and its Derivatives

The incorporation of 5-BrC into nucleic acids requires the synthesis of its nucleoside, nucleoside triphosphate, and phosphoramidite forms.

Synthesis of this compound

The most common method for synthesizing this compound is through the direct bromination of cytosine. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF).[1]

Synthesis of 5-Bromo-2'-deoxycytidine Triphosphate (5-Br-dCTP)

5-Br-dCTP is the substrate for DNA polymerases to incorporate this compound into a growing DNA strand. The synthesis generally involves the phosphorylation of the 5-bromo-2'-deoxycytidine nucleoside.

Synthesis of this compound Phosphoramidite

For the automated solid-phase synthesis of oligonucleotides containing 5-BrC, the corresponding phosphoramidite building block is required. The synthesis involves protecting the exocyclic amine of 5-bromo-2'-deoxycytidine, followed by the introduction of a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and subsequent phosphitylation of the 3'-hydroxyl group.

Incorporation of this compound into Nucleic Acids

5-BrC can be incorporated into both DNA and RNA through chemical and enzymatic methods.

Chemical Incorporation via Solid-Phase Synthesis

The most versatile method for site-specific incorporation of 5-BrC into oligonucleotides is through automated solid-phase synthesis using the corresponding phosphoramidite. The synthesis cycle follows the standard steps of detritylation, coupling, capping, and oxidation.

This protocol outlines the general steps for incorporating a 5-BrC residue into a DNA oligonucleotide using an automated DNA synthesizer.

Materials:

-

5-Bromo-2'-deoxycytidine phosphoramidite

-

Standard DNA phosphoramidites (dA, dG, dT, dC)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole in THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup: Load the this compound phosphoramidite and other reagents onto the DNA synthesizer according to the manufacturer's instructions.

-

Sequence Programming: Enter the desired oligonucleotide sequence, specifying the position for 5-BrC incorporation.

-

Synthesis Cycle:

-

Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.

-

Coupling: The 5-BrC phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Enzymatic Incorporation

5-BrC can be incorporated into DNA and RNA by various polymerases using 5-bromo-2'-deoxycytidine triphosphate (5-Br-dCTP) or 5-bromocytidine triphosphate (5-Br-CTP) as substrates, respectively.

Several DNA polymerases, including Taq polymerase, Klenow fragment, and DNA polymerase β, can utilize 5-Br-dCTP as a substrate. The efficiency of incorporation and the fidelity of replication can vary depending on the polymerase and the sequence context.

This protocol describes a method to assess the incorporation of 5-Br-dCTP opposite a template guanine by a DNA polymerase.

Materials:

-

DNA template containing a guanine at the desired position

-

5'-radiolabeled or fluorescently labeled primer

-

DNA polymerase (e.g., Taq polymerase) and corresponding reaction buffer

-

dNTP mix (dATP, dGTP, dTTP)

-

5-Br-dCTP

-

Stop/loading buffer (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

Procedure:

-

Annealing: Anneal the labeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: In a reaction tube, combine the annealed primer/template, DNA polymerase buffer, dNTPs (excluding dCTP), and 5-Br-dCTP.

-

Initiation: Initiate the reaction by adding the DNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding the stop/loading buffer.

-

Analysis: Denature the samples by heating at 95°C for 5 minutes and analyze the products on a denaturing polyacrylamide gel.

-

Visualization: Visualize the extended products by autoradiography or fluorescence imaging. The presence of a band corresponding to the full-length product indicates successful incorporation of 5-BrC.

In vitro transcription reactions using RNA polymerases such as T7, T3, or SP6 can incorporate 5-BrC into RNA transcripts when 5-Br-CTP is provided as a substrate.

Effects of this compound on Nucleic Acid Properties

The incorporation of 5-BrC can significantly alter the structure, stability, and function of DNA and RNA.

Structural Effects

The bulky bromine atom at the C5 position can influence the local conformation of the nucleic acid duplex. Studies have shown that 5-BrC can promote the transition from the canonical B-form DNA to the left-handed Z-form, particularly in alternating purine-pyrimidine sequences. It can also enhance the stability of DNA triple helices.[2]

Thermodynamic Stability

The effect of 5-BrC on the thermodynamic stability of DNA duplexes is context-dependent. While the bulky bromine atom can cause some steric hindrance, the increased polarizability can enhance base stacking interactions. Generally, the incorporation of 5-BrC has a modest effect on the melting temperature (Tm) of a DNA duplex.

Table 1: Representative Thermodynamic Data for 5-Substituted Cytosine Analogs

| Modification | ΔTm (°C per modification) | Reference Duplex |

|---|---|---|

| 5-Methylcytosine | +0.5 to +1.3 | Varies |

| This compound | -0.5 to +1.0 (estimated) | Varies |

| 5-Formylcytosine | ~ -2.0 | d(CTA(fC)G(fC)G(fC)GTAG)2 |

Note: Quantitative data for ΔTm upon 5-BrC incorporation is not extensively tabulated in the literature and can vary significantly with sequence context. The provided value is an estimation based on available information for other C5-substitutions.

Tautomerism and Mutagenic Potential

A critical aspect of 5-BrC is its increased propensity to exist in the rare imino tautomeric form compared to cytosine. In its normal amino form, 5-BrC pairs with guanine. However, the imino tautomer can mispair with adenine, leading to a C-to-T transition mutation upon subsequent rounds of replication. This mutagenic property is a key area of research in cancer biology.

Applications of this compound in Research

Photo-Cross-linking Studies

Upon exposure to UV light (typically around 308-325 nm), 5-BrC can form a covalent cross-link with adjacent bases or with amino acid residues in close proximity within a protein-nucleic acid complex.[3] This property is widely used to map protein binding sites on DNA and RNA.

Materials:

-

Purified DNA-binding protein

-

5-BrC-substituted DNA probe (radiolabeled or biotinylated)

-

UV cross-linking apparatus (e.g., Stratalinker) with 308-325 nm bulbs

-

Binding buffer

-

SDS-PAGE gel and electrophoresis apparatus

-

Autoradiography film or western blotting reagents

Procedure:

-

Binding Reaction: Incubate the purified protein with the 5-BrC-containing DNA probe in the binding buffer to allow complex formation.

-

UV Irradiation: Place the reaction mixture on ice and irradiate with UV light at the appropriate wavelength and energy.

-

Nuclease Digestion (Optional): To precisely map the cross-linking site, the complex can be treated with nucleases to digest the non-cross-linked regions of the DNA.

-

Analysis: Denature the sample and resolve the protein-DNA adducts by SDS-PAGE.

-

Detection: Detect the cross-linked complex by autoradiography (for radiolabeled probes) or western blotting (for biotinylated probes).

Studies of DNA Repair

The presence of 5-BrC in DNA can be recognized by certain DNA repair enzymes. For instance, thymine DNA glycosylase (TDG) has been shown to excise some modified cytosines. Studying the repair of 5-BrC provides insights into the mechanisms of base excision repair (BER).

Table 2: Substrate Specificity of Thymine DNA Glycosylase (TDG)

| Substrate | Relative Activity |

|---|---|

| G·T mismatch | 1.0 |

| G·5-Fluorocytosine | ~10 |

| G·this compound | ~1 |

| G·5-Formylcytosine | ~1.4 |

| G·5-Carboxylcytosine | ~0.25 |

Data adapted from studies on TDG activity, showing relative excision rates compared to a G·T mismatch.

Conclusion

This compound is a powerful tool for investigating the intricate world of nucleic acids. Its unique properties allow for the site-specific modification of DNA and RNA, enabling a wide range of applications from structural biology to the study of mutagenesis and DNA repair. This guide has provided a detailed overview of the synthesis, incorporation, and functional consequences of 5-BrC in nucleic acids. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers seeking to harness the potential of this versatile nucleobase analog. As our understanding of nucleic acid biology continues to expand, the applications of this compound are poised to grow in sophistication and impact.

References

- 1. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificities and excision kinetics of DNA glycosylases involved in base-excision repair of oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Biological significance of 5-Bromocytosine in cellular processes

An In-Depth Technical Guide to the Biological Significance of 5-Bromocytosine in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (5-BrC) is a halogenated analog of the canonical DNA base cytosine. Its incorporation into the DNA helix introduces significant physicochemical and structural perturbations, leading to profound consequences for cellular processes. The presence of the bulky, electronegative bromine atom at the C5 position alters DNA stability, conformation, and recognition by cellular machinery. Most notably, 5-BrC exhibits increased susceptibility to tautomeric shifts, transitioning from its common amino form to a rare imino tautomer. This shift fundamentally alters its hydrogen bonding properties, causing it to mispair with adenine instead of guanine during DNA replication, a primary mechanism for its potent mutagenic activity leading to G:C to A:T transition mutations. Beyond its mutagenic properties, 5-BrC serves as a valuable tool in research and has potential therapeutic applications, acting as a photosensitizer for inducing targeted DNA damage and as a component of novel antiviral agents. This guide provides a comprehensive overview of the core biological significance of 5-BrC, detailing its impact on DNA structure, its role in key cellular processes, and its applications in biotechnology and medicine, supplemented with relevant experimental protocols and quantitative data.

Introduction to this compound

This compound is a pyrimidine derivative where the hydrogen atom at the fifth carbon of the cytosine ring is replaced by a bromine atom.[1] This substitution makes it a structural analog of both cytosine and, due to the bromine atom mimicking the methyl group, 5-methylcytosine (5mC), an important epigenetic mark.[2] Its structural similarity allows it to be incorporated into DNA during replication. However, the distinct electronic and steric properties of the bromine atom compared to hydrogen or a methyl group are the basis for its significant biological effects. These effects range from altering DNA structure and stability to inducing genetic mutations and serving as a potential therapeutic agent.[2][3][4]

Physicochemical Properties and Tautomerism

The biological activity of 5-BrC is intrinsically linked to its chemical structure, particularly its propensity for tautomerization. Like other nucleobases, 5-BrC can exist in different tautomeric forms, which are isomers that differ in the positions of protons and double bonds.

The canonical and biologically predominant form is the amino-keto tautomer. However, it can undergo a tautomeric shift to a rare imino-keto form. This transition, though infrequent, is significantly more probable for 5-BrC compared to unmodified cytosine due to the electron-withdrawing nature of the bromine atom. This shift is the cornerstone of its mutagenic activity, as the imino tautomer alters the hydrogen-bond donor-acceptor pattern, leading to incorrect base pairing during DNA replication.

References

- 1. This compound | C4H4BrN3O | CID 75233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of selective substitution of this compound on conformation of DNA triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

A Technical Guide to the Tautomeric Forms of 5-Bromocytosine: Implications for Mutagenesis and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Bromocytosine (5-BrC), a halogenated analog of the nucleobase cytosine, presents a compelling case study in the phenomenon of prototropic tautomerism. The equilibrium between its different isomeric forms—primarily the canonical amino-oxo and the rare imino-oxo and amino-hydroxy tautomers—is not merely a chemical curiosity but a critical determinant of its biological activity. The formation of non-canonical tautomers is widely implicated as the primary mechanism behind 5-BrC's mutagenic properties, which arise from aberrant base pairing during DNA replication. Furthermore, a comprehensive understanding of this tautomeric landscape is essential for the rational design of therapeutic agents, as the specific three-dimensional structure and hydrogen-bonding capabilities of a drug molecule dictate its interaction with biological targets. This guide provides an in-depth exploration of the structural, energetic, and biological facets of this compound tautomerism, summarizing key quantitative data, detailing experimental and computational protocols for their study, and illustrating the fundamental mechanisms through which these forms exert their influence.

The Tautomeric Landscape of this compound

Prototropic tautomerism involves the migration of a proton, typically accompanied by a shift in the position of a double bond.[1] In this compound, two primary types of tautomerism are observed: amino-imino and keto-enol (also referred to as amino-oxo/amino-hydroxy).[1][2][3]

-

Amino-oxo (Canonical) Form: This is the most stable and biologically prevalent form found in DNA. It features an amino group at the C4 position and a carbonyl (keto) group at the C2 position.

-

Imino-oxo (Rare) Form: This tautomer results from a proton transfer from the exocyclic amino group (C4) to the ring nitrogen at N3. This form is considered a key intermediate in mutagenesis.[4]

-

Amino-hydroxy (Rare, Enol) Form: This aromatic tautomer arises from a proton transfer from the ring nitrogen (N1) to the oxygen of the C2 carbonyl group, creating a hydroxyl (enol) group.

The equilibrium between these forms is highly sensitive to the surrounding environment, such as the polarity of the solvent or the phase (gas vs. solution).

Energetics and Relative Stabilities

The relative population of each tautomer is dictated by its thermodynamic stability. Computational chemistry has been instrumental in quantifying these energy differences. While the canonical amino-oxo form is overwhelmingly favored in polar, aqueous environments, studies in the gas phase have revealed that the aromatic amino-hydroxy (enol) form is significantly more stable for 5-halogenated cytosines than for cytosine itself.

Table 1: Calculated Relative Stabilities of this compound Tautomers

| Tautomer Name | Structure | Relative Energy (kJ/mol) |

| Amino-oxo | C1 (Canonical) | 0.00 |

| Amino-hydroxy (cis) | C2b | -1.13 |

| Amino-hydroxy (trans) | C2a | 8.03 |

| Imino-oxo (trans) | C3b | 36.82 |

Data derived from calculations at the CCSD(T)/cc-pvdz//MP2/cc-pvtz level as presented in a review by Alcolea Palafox et al.

Experimental and Computational Protocols

The characterization of tautomeric forms requires a combination of sophisticated experimental techniques and theoretical calculations.

Computational Chemistry Protocol

Quantum chemical methods are used to predict the geometries and relative energies of tautomers.

-

Structure Optimization: The molecular geometry of each putative tautomer of 5-BrC is optimized using methods like Density Functional Theory (DFT) with a functional such as B3LYP, or ab initio methods like Møller-Plesset perturbation theory (MP2). A sufficiently large basis set (e.g., 6-311++G(d,p) or cc-pVTZ) is employed to ensure accuracy.

-

Energy Calculation: A single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), for more precise energy values.

-

Vibrational Frequency Analysis: Frequency calculations are performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Relative Energy Determination: The total energy of each tautomer, corrected for ZPVE, is compared to that of the most stable tautomer (usually the canonical form) to determine the relative stabilities (ΔE or ΔG).

Spectroscopic Methodologies

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of molecules in an isolated state, minimizing intermolecular interactions.

-

Sample Preparation: this compound is heated to produce a vapor.

-

Matrix Deposition: The vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI) cooled to a low temperature (e.g., 15 K).

-

Spectral Acquisition: The infrared spectrum of the isolated molecules within the inert matrix is recorded.

-

Analysis: The experimental spectrum is compared with theoretically predicted vibrational spectra for each tautomer. The presence of characteristic bands, such as an O-H stretch (~3590 cm⁻¹) for the amino-hydroxy form or a C=O stretch for the amino-oxo form, allows for unambiguous identification and estimation of relative populations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution.

-

Sample Preparation: The 5-BrC derivative is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Techniques like ¹H-¹⁵N HMBC can provide further insight into protonation states.

-

Analysis: Tautomers are distinguished by their unique sets of chemical shifts. For example, the amino-to-imino tautomerization changes the hybridization and chemical environment of the nitrogen and adjacent carbon atoms, leading to observable shifts. The exclusive formation of a rare keto-imino tautomer has been demonstrated for N-1-sulfonylated this compound derivatives in DMSO-d6 solution using NMR.

Biological Implications: The Mechanism of Mutagenesis

The biological significance of this compound is dominated by its mutagenic activity. This property is a direct consequence of its ability to exist in a rare tautomeric form that engages in non-standard base pairing during DNA replication.

The canonical amino tautomer of 5-BrC correctly forms three hydrogen bonds with guanine (G), preserving the integrity of the genetic code. However, when 5-BrC shifts to its rare imino tautomer, its hydrogen bonding pattern is altered. The imino form acts as a mimic of thymine, enabling it to form two hydrogen bonds with adenine (A). This mispairing event, if not corrected by cellular repair mechanisms, will result in a G•C to A•T transition mutation in subsequent rounds of DNA replication. The presence of the electronegative bromine atom at the C5 position is thought to influence the electronic properties of the pyrimidine ring, thereby affecting the position of the tautomeric equilibrium and potentially increasing the population of the mutagenic imino form compared to unmodified cytosine.

Relevance in Drug Development

The study of tautomerism is a cornerstone of modern drug discovery and development. The specific tautomeric form of a molecule dictates its three-dimensional structure, lipophilicity, solubility, and hydrogen bond donor/acceptor pattern. These properties, in turn, govern its pharmacokinetic and pharmacodynamic profiles.

-

Pharmacodynamics: The binding affinity of a drug to its target (e.g., an enzyme active site or a receptor) is highly dependent on a precise structural and electronic complementarity. A minor shift in a proton's position can drastically alter this interaction, potentially rendering a drug inactive or, conversely, activating it.

-

Pharmacokinetics: Properties like membrane permeability and solubility are influenced by tautomerism. A less polar tautomer might cross cell membranes more easily, while a more polar one might have better aqueous solubility. Understanding the dominant forms under physiological conditions is crucial for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Drug Design: this compound derivatives themselves have been investigated as potential anti-HIV agents. For such compounds, and for any drug candidate capable of tautomerism, a thorough characterization of the tautomeric equilibrium is essential. This knowledge allows medicinal chemists to design molecules that preferentially adopt the biologically active tautomer or to formulate the drug in a way that stabilizes the desired form, ensuring consistent efficacy and safety.

References

The Anti-HIV Potential of 5-Bromocytosine: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed mechanism of action of 5-Bromocytosine and its nucleoside derivatives as potential anti-HIV agents. Drawing upon existing research on halogenated pyrimidine analogues, this document outlines the likely role of this compound as a nucleoside reverse transcriptase inhibitor (NRTI). While direct and extensive studies on this compound are limited, the available data on structurally similar compounds provide a strong basis for its classification and predicted antiviral activity. This whitepaper synthesizes the current understanding, presents available quantitative data on analogous compounds, details relevant experimental protocols for evaluation, and provides visual representations of the key mechanisms and workflows.

Introduction: The Landscape of Anti-HIV Drug Development

The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of a diverse arsenal of antiretroviral drugs. These agents target various stages of the viral lifecycle, with a significant class being the nucleoside reverse transcriptase inhibitors (NRTIs).[1] NRTIs are structural analogues of natural nucleosides that, once incorporated into the growing viral DNA chain by reverse transcriptase, cause chain termination and halt viral replication.[1] The ongoing challenge of drug resistance necessitates the continued exploration of novel antiviral compounds. Pyrimidine analogues, particularly those with halogen substitutions at the 5-position, have shown promise as potent antiviral agents. This whitepaper focuses on the potential of this compound as one such candidate.

Core Mechanism of Action: this compound as a Nucleoside Reverse Transcriptase Inhibitor

Based on the established mechanism of action for similar 5-halogenated pyrimidine nucleosides, it is highly probable that this compound exerts its anti-HIV effect through the inhibition of HIV's reverse transcriptase enzyme. For antiviral activity, this compound would need to be in its nucleoside form (5-bromocytidine or 5-bromo-2'-deoxycytidine) and subsequently phosphorylated within the host cell to its active triphosphate form.

The proposed mechanism unfolds as follows:

-

Cellular Uptake and Phosphorylation: The this compound nucleoside analogue is taken up by the host cell. Cellular kinases then phosphorylate the analogue, converting it into its active triphosphate form.

-

Competitive Inhibition: The this compound triphosphate competes with the natural deoxycytidine triphosphate (dCTP) for binding to the active site of HIV reverse transcriptase.

-

Incorporation into Viral DNA: Due to its structural similarity, the reverse transcriptase incorporates the this compound monophosphate into the nascent viral DNA strand.

-

Chain Termination: The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analogue prevents the formation of a phosphodiester bond with the next incoming nucleotide. This leads to the termination of DNA chain elongation.

-

Inhibition of Viral Replication: The premature termination of reverse transcription prevents the completion of the viral DNA synthesis, thereby inhibiting the replication of HIV.

This mechanism is supported by studies on other 5-substituted pyrimidine nucleosides which demonstrate potent anti-HIV activity through this pathway. For instance, a zidovudine derivative featuring a 5-bromo substitution, WHI-07, has been reported to have potent anti-HIV activity with a 50% inhibitory concentration (IC50) in the nanomolar range.[2]

Quantitative Data on Analogous Compounds

| Compound | HIV Strain | Cell Type | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07) | HIV-1 | N/A | in vitro anti-HIV | 1.4 x 10-6 to 5.7 x 10-6 times lower than spermicidal EC50 | N/A | [2] |

Note: The IC50 value for WHI-07 is presented relative to its spermicidal EC50, indicating very high potency.

Experimental Protocols

The evaluation of this compound's anti-HIV activity would involve a series of established in vitro assays.

Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture by quantifying the production of the viral p24 capsid protein.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., HIV-1 IIIB, NL4-3)

-

This compound nucleoside (5-bromocytidine or 5-bromo-2'-deoxycytidine)

-

Cell culture medium and supplements

-

96-well microtiter plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

Cell Seeding: Seed human T-lymphocyte cells into a 96-well plate at a predetermined density.

-

Compound Addition: Add serial dilutions of the this compound nucleoside to the wells. Include wells with a known anti-HIV drug as a positive control and wells with no compound as a negative control.

-

Viral Infection: Infect the cells with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.[3]

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits p24 production by 50% compared to the untreated virus control.

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A)/oligo(dT) template/primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)

-

This compound triphosphate

-

Assay buffer

-

Filter plates or other detection system

Procedure:

-

Reaction Setup: In a microplate, combine the assay buffer, poly(A)/oligo(dT) template/primer, and recombinant HIV-1 RT.

-

Inhibitor Addition: Add serial dilutions of the this compound triphosphate to the reaction mixtures. Include a known RT inhibitor as a positive control and no inhibitor as a negative control.

-

Initiation of Reaction: Initiate the reverse transcription reaction by adding the dNTP mix containing the labeled nucleotide.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: Terminate the reaction and quantify the amount of incorporated labeled nucleotide. This can be done by precipitating the newly synthesized DNA onto filter mats and measuring the radioactivity or by using a colorimetric or fluorescent detection method.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the RT activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

-

Human T-lymphocyte cell line

-

This compound nucleoside

-

Cell culture medium

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a detergent-based solution)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at the same density as in the anti-HIV assay.

-

Compound Addition: Add serial dilutions of the this compound nucleoside to the wells.

-

Incubation: Incubate the plates for the same duration as the anti-HIV assay (4-7 days).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

Visualizations of Mechanisms and Workflows

Signaling Pathway: Proposed Mechanism of Action of this compound Nucleoside

Caption: Proposed mechanism of this compound nucleoside as a reverse transcriptase inhibitor.

Experimental Workflow: Anti-HIV Activity and Cytotoxicity Evaluation

Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-HIV activity of this compound is currently lacking in publicly available literature, the established precedent of 5-halogenated pyrimidine nucleoside analogues strongly suggests its potential as a nucleoside reverse transcriptase inhibitor. The proposed mechanism of action, involving competitive inhibition of HIV reverse transcriptase and subsequent chain termination of viral DNA synthesis, aligns with that of many clinically successful NRTIs.

Future research should focus on the synthesis of 5-bromocytidine and 5-bromo-2'-deoxycytidine and their subsequent evaluation in the described anti-HIV and cytotoxicity assays to determine their EC50, CC50, and selectivity index. Furthermore, studies to confirm the mechanism of action through reverse transcriptase inhibition assays are warranted. Elucidation of the structure-activity relationship of 5-halocytosine derivatives could lead to the development of novel and potent anti-HIV therapeutics with improved resistance profiles. This whitepaper serves as a foundational guide for researchers and drug development professionals to pursue the investigation of this compound as a promising anti-HIV agent.

References

- 1. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]

- 2. Short-Term (13-week) toxicity study of 5-bromo-6-methoxy-5,6-dihydro-3'-azidothymidine-5'-(p-bromophenyl) methoxyalaninyl phosphate (WHI-07), a novel anti-HIV and contraceptive agent, in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ablinc.com [ablinc.com]

Unraveling the Electronic Blueprint of 5-Bromocytosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the electronic structure of 5-Bromocytosine, a molecule of significant interest in the fields of biochemistry and pharmacology. By examining its molecular geometry, electronic properties, and spectroscopic signatures, we aim to provide a foundational understanding for researchers engaged in drug discovery and development.

Molecular Geometry: A Tale of Two States

The three-dimensional arrangement of atoms in this compound has been elucidated through both experimental X-ray crystallography and theoretical computational methods. These studies reveal that the molecule's conformation is significantly influenced by its physical state.

In the solid state, X-ray diffraction studies have determined that this compound predominantly exists in the amino-oxo tautomeric form .[1] The crystal structure has been resolved, providing precise measurements of bond lengths and angles. A notable deviation from the structure of cytosine is the slight increase in the C(2)–N(3)–C(4) bond angle, an effect attributed to the steric and electronic influence of the bromine atom.[1]

Conversely, in the isolated or gas phase, theoretical calculations, including Density Functional Theory (DFT) and ab initio methods, suggest a different picture. These studies indicate the co-existence of at least two tautomers: the amino-oxo and the amino-hydroxy forms.[2]

Table 1: Experimental and Computational Geometric Parameters of this compound (amino-oxo tautomer)

| Parameter | X-ray Crystallography (Å) | DFT (B3LYP/6-31G*) (Å) |

| C2-N1 | 1.362 | 1.378 |

| N1-C6 | 1.365 | 1.371 |

| C6-C5 | 1.348 | 1.359 |

| C5-C4 | 1.439 | 1.442 |

| C4-N3 | 1.363 | 1.375 |

| N3-C2 | 1.367 | 1.381 |

| C4-N4 | 1.332 | 1.345 |

| C2-O2 | 1.242 | 1.231 |

| C5-Br | 1.885 | 1.897 |

| Parameter | X-ray Crystallography (°) | DFT (B3LYP/6-31G*) (°) |

| N1-C2-N3 | 119.8 | 119.5 |

| C2-N3-C4 | 120.8 | 121.1 |

| N3-C4-C5 | 117.9 | 117.7 |

| C4-C5-C6 | 121.2 | 121.5 |

| C5-C6-N1 | 119.7 | 119.4 |

| C6-N1-C2 | 120.5 | 120.8 |

Note: The presented values are representative and may vary slightly between different studies.

Electronic Properties: The Influence of Bromine

The introduction of a bromine atom at the C5 position of the cytosine ring significantly alters its electronic landscape. This modification is a key factor in the biological activity of this compound, particularly its role as a radiosensitizer.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. Computational studies using DFT have been instrumental in calculating the energies of these orbitals.

Table 2: Calculated Electronic Properties of this compound (amino-oxo tautomer)

| Property | DFT (B3LYP/6-31G*) (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 5.36 |

The HOMO-LUMO gap represents the energy required to excite an electron from the ground state to the first excited state and is an indicator of the molecule's stability.

Electron Density Distribution

The bromine atom, being highly electronegative, withdraws electron density from the pyrimidine ring. This inductive effect alters the charge distribution across the molecule, influencing its intermolecular interactions and reactivity.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic structure and vibrational modes of this compound.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by absorption maxima corresponding to electronic transitions between molecular orbitals.

Table 3: Experimental and Calculated UV-Vis Absorption Maxima of this compound

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) |

| Water | 288, 215 | 285, 212 |

| Ethanol | 290, 217 | 288, 215 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. The frequencies of these vibrations are sensitive to the molecular structure, bonding, and the presence of substituents. DFT calculations have been successfully employed to assign the observed vibrational bands to specific molecular motions. In the solid state, the vibrational spectra are consistent with the amino-oxo tautomeric form.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound in DMSO-d₆

| Nucleus | Chemical Shift (ppm) |

| H6 | 7.95 |

| NH₂ | 7.15, 6.85 |

| N1-H | 10.95 |

| C2 | 156.5 |

| C4 | 162.1 |

| C5 | 96.8 |

| C6 | 141.2 |

Experimental and Computational Methodologies

Experimental Protocols

A detailed protocol for the determination of the crystal structure of a small molecule like this compound typically involves the following steps:

-

Crystal Growth: High-quality single crystals of this compound are grown from a supersaturated solution by slow evaporation of the solvent or by slow cooling.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Computational Methods

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. A typical workflow for geometry optimization and frequency calculation includes:

-

Input File Preparation: An input file is created that specifies the initial molecular geometry, the chosen DFT functional (e.g., B3LYP), and the basis set (e.g., 6-31G*).

-

Geometry Optimization: The calculation iteratively adjusts the atomic positions to find the minimum energy conformation of the molecule.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the vibrational frequencies.

Biological Significance: Radiosensitization

This compound and its nucleoside analogue, 5-Bromo-2'-deoxycytidine, are of significant interest as radiosensitizers in cancer therapy. The mechanism of radiosensitization is believed to involve the dissociative electron attachment (DEA) to the brominated pyrimidine ring.

Upon exposure to ionizing radiation, low-energy electrons are generated. These electrons can be captured by the electron-affinic this compound, forming a transient negative ion. This unstable species can then dissociate, leading to the cleavage of the C-Br bond and the formation of a highly reactive cytosin-5-yl radical and a bromide ion. The cytosin-5-yl radical can then induce further damage to the DNA, such as strand breaks, ultimately leading to cell death.

Information regarding the specific metabolic pathways of this compound in biological systems is limited. Further research is needed to fully elucidate its metabolic fate and potential byproducts.

Conclusion

This technical guide has provided a detailed overview of the electronic structure of this compound, integrating experimental and computational data. The presence of the bromine atom significantly influences the molecule's geometry, electronic properties, and spectroscopic behavior. This fundamental understanding is critical for the rational design of more effective radiosensitizers and other therapeutic agents based on the this compound scaffold. Further investigations into its metabolic pathways and interactions with biological macromolecules will be crucial for advancing its clinical applications.

References

The Enigmatic Role of 5-Bromocytosine in Prebiotic Chemistry: A Technical Whitepaper

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The origin of life remains one of the most profound questions in science. Central to this mystery is the prebiotic synthesis of the building blocks of life, particularly the nucleobases that form the foundation of our genetic material. While significant research has focused on the canonical bases, the potential roles of non-canonical analogues remain a compelling area of investigation. This technical guide explores the hypothetical potential of 5-bromocytosine, a halogenated derivative of cytosine, in the context of prebiotic chemistry. Due to a scarcity of direct experimental evidence for its role in abiogenesis, this paper synthesizes information from related fields, including the prebiotic chemistry of canonical pyrimidines, the geochemistry of the early Earth, and the photochemical properties of halogenated organic compounds. We present a speculative framework for its potential prebiotic synthesis, stability, and reactivity, alongside comparative data and hypothetical experimental designs. This document aims to stimulate further research into the largely unexplored territory of halogenated nucleobases in the origins of life.

Introduction: The Prebiotic Puzzle of Pyrimidines

The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule in early life. This theory necessitates a robust and plausible prebiotic pathway for the synthesis of its constituent ribonucleotides. However, the prebiotic synthesis of pyrimidines, particularly cytosine, is fraught with challenges. Cytosine is notoriously unstable, readily undergoing hydrolysis to uracil, and has not been identified in meteorites, unlike purine bases. Its synthesis under plausible prebiotic conditions from precursors like cyanoacetylene and cyanate requires specific and likely transient environments.

This inherent difficulty with canonical pyrimidines opens the door to considering non-canonical analogues that may have played a role in early genetic polymers. 5-substituted pyrimidines are of particular interest. In this context, this compound presents an intriguing, albeit speculative, case. The presence of a bromine atom at the C5 position could significantly alter its chemical properties, including its stability, base-pairing capabilities, and photochemical reactivity. This whitepaper will explore these possibilities, drawing inferences from analogous chemical systems to build a case for future investigation.

Hypothetical Prebiotic Synthesis of this compound

Direct experimental evidence for the prebiotic synthesis of this compound is currently absent from the scientific literature. However, we can propose a hypothetical pathway based on the known prebiotic synthesis of cytosine and the plausible availability of reactive bromine species on the early Earth.

2.1. Precursors and Environment

The foundational precursors for cytosine synthesis are believed to be cyanoacetylene and a source of cyanate (or urea). These molecules could have formed through atmospheric chemistry driven by electrical discharges or UV radiation. The early Earth's oceans and hydrothermal vent systems would have contained a variety of dissolved minerals and ions. While the exact speciation is unknown, it is plausible that bromide ions (Br⁻), derived from volcanic outgassing and the weathering of rocks, were present in these aqueous environments.

2.2. A Speculative Bromination Pathway

A possible, yet unproven, pathway for the formation of this compound involves the bromination of a cytosine precursor or cytosine itself. Abiotic bromination of organic compounds could have occurred in localized environments with elevated concentrations of bromide and an oxidizing agent. For instance, in hydrothermal vent systems, the interaction of bromide-rich fluids with minerals could have generated reactive bromine species.

Below is a conceptual workflow for the potential abiotic synthesis of this compound.

A Historical Perspective on the Use of Halogenated Nucleobases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of halogens into nucleobase scaffolds has been a cornerstone of anticancer and antiviral therapy for over half a century. This deliberate chemical modification, seemingly minor, profoundly alters the biological activity of these fundamental building blocks of life, giving rise to potent therapeutic agents. This technical guide provides a comprehensive historical perspective on the discovery, development, and mechanistic understanding of halogenated nucleobases, with a focus on their application in oncology. We delve into the core science behind these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways they modulate.

A Historical Trajectory: From Rational Design to Clinical Mainstays

The story of halogenated nucleobases in medicine is a testament to the power of rational drug design. In the mid-20th century, observing that cancer cells often exhibit a higher rate of uracil uptake for DNA synthesis, researchers hypothesized that a modified, "fraudulent" pyrimidine could selectively disrupt tumor growth.[1] This line of reasoning led to the synthesis of the first clinically successful halogenated nucleobase, 5-fluorouracil.

The Dawn of a New Era: 5-Fluorouracil (5-FU)

Synthesized in 1957 by Charles Heidelberger, 5-fluorouracil (5-FU) emerged from the understanding that the van der Waals radius of fluorine is similar to that of a hydrogen atom, allowing it to mimic uracil and thymine.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively halting DNA synthesis and repair, leading to "thymineless death" in rapidly dividing cancer cells.[2]

Expanding the Toolkit: 5-Bromodeoxyuridine (BrdU) and Radiosensitization

Following the success of 5-FU, other halogenated nucleosides were explored. 5-Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, was found to be incorporated into DNA during the S-phase of the cell cycle.[3] This property made it an invaluable tool for studying cell proliferation. More significantly, the incorporation of the heavier bromine atom into the DNA helix was discovered to sensitize cells to ionizing radiation. The bromine atom acts as a potent electron trap, increasing the formation of DNA strand breaks upon irradiation, thereby enhancing the efficacy of radiotherapy.

The Next Generation: Trifluridine

Trifluridine (also known as trifluorothymidine or FTD) was synthesized in 1964. It is a thymidine analog where the methyl group at the 5-position is replaced by a trifluoromethyl group. Similar to 5-FU, trifluridine's triphosphate form can be incorporated into DNA, leading to DNA dysfunction and the induction of double-strand breaks. It also inhibits thymidylate synthase. Initially developed as an antiviral, its potent anticancer properties were later harnessed in combination with tipiracil hydrochloride, a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability. This combination has shown efficacy in patients with metastatic colorectal cancer refractory to standard therapies.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical and preclinical studies of prominent halogenated nucleobases.

Table 1: Clinical Efficacy of 5-Fluorouracil (5-FU) in Metastatic Colorectal Cancer

| Study/Regimen | Number of Patients | Response Rate (CR+PR) | Median Overall Survival (months) | Reference |

| Continuous Infusion 5-FU | 91 | 33% | 11 | |

| Bolus 5-FU + Leucovorin | 63 | 22% | 10.3 | |

| Infusional 5-FU + Leucovorin | 62 | 21% | 11.0 | |

| FOLFOX (5-FU/LV + Oxaliplatin) | 210 | 50.7% | 19.5 | |

| IFL (Irinotecan + Bolus 5-FU/LV) | 226 | 39% | 14.8 |

CR: Complete Response, PR: Partial Response, LV: Leucovorin

Table 2: Preclinical Antitumor Activity of Trifluridine/Tipiracil (FTD/TPI)

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Tumor Regression | Reference |

| CMT-93 (Murine Colorectal Cancer) | FTD/TPI (150 mg/kg/day) | 52.7% | 0/5 mice | |

| CMT-93 (Murine Colorectal Cancer) | FTD/TPI + anti-PD-1 mAb | 98.4% | 4/5 mice | |

| HCT 116 (Human Colorectal Cancer) | FTD/TPI (200 mg/kg) | Significant inhibition vs. control | Not reported | |

| HCT 116 (Human Colorectal Cancer) | FTD/TPI + Fruquintinib | Superior to monotherapy | Not reported |

Table 3: Clinical Radiosensitization with Halogenated Pyrimidines

| Study | Halogenated Pyrimidine | Cancer Type | Key Finding | Reference |

| Kinsella et al. | Iododeoxyuridine (IPdR) | Various solid tumors | 1200mg/day for 29 days was well-tolerated and achieved therapeutic levels for radiosensitization. | |

| Speth et al. | Bromodeoxyuridine (BUdR) | Rhesus Monkeys | BUdR did not increase CNS toxicity from radiation. |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of halogenated nucleobases.

Protocol 1: Synthesis of 5-Fluorouracil from Uracil

This protocol describes a laboratory-scale synthesis of 5-fluorouracil via direct fluorination of uracil.

Materials:

-

Uracil

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoroacetic Acid (TFA)

-

Fluorine gas (diluted with an inert gas like Nitrogen)

-

Reaction vessel suitable for handling HF and fluorine gas

-

Stirring apparatus

-

Temperature control system

-

Quenching solution (e.g., aqueous potassium hydroxide)

-

Purification system (e.g., recrystallization solvents, chromatography columns)

Procedure:

-

In a suitable reaction vessel, dissolve or suspend uracil in the chosen solvent (anhydrous HF or TFA) under an inert atmosphere (e.g., nitrogen).

-

Cool the reaction mixture to the desired temperature (e.g., 0-20°C).

-

Slowly bubble the diluted fluorine gas through the vigorously stirred reaction mixture. The molar ratio of fluorine to uracil should be carefully controlled (e.g., 1.2:1).

-

Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC), until the starting material (uracil) is consumed.

-

Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a cooled quenching solution (e.g., aqueous KOH) to neutralize the acidic solvent and unreacted fluorine.

-

Isolate the crude 5-fluorouracil. This may involve filtration if the product precipitates.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., water) or by column chromatography to obtain pure 5-fluorouracil.

Protocol 2: BrdU Labeling and Detection of Proliferating Cells

This protocol outlines the in vitro labeling of cells with 5-bromo-2'-deoxyuridine (BrdU) and its subsequent immunocytochemical detection to identify cells that have undergone DNA synthesis.

Materials:

-

Cell culture medium

-

BrdU labeling solution (e.g., 10 µM BrdU in sterile PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNA denaturation solution (e.g., 2N HCl)

-

Neutralization buffer (e.g., 0.1 M sodium borate buffer, pH 8.5)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody: anti-BrdU antibody

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

BrdU Labeling: Add the BrdU labeling solution to the cell culture medium and incubate the cells for a desired period (e.g., 1-24 hours) to allow for BrdU incorporation into newly synthesized DNA.

-

Fixation: Wash the cells with PBS and then fix them with the fixation solution for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10-15 minutes at room temperature.

-

DNA Denaturation: Wash the cells with PBS and then treat them with the DNA denaturation solution for 10-30 minutes at room temperature to expose the incorporated BrdU.

-

Neutralization: Carefully aspirate the denaturation solution and neutralize the cells with the neutralization buffer for 5 minutes at room temperature.

-

Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with the blocking solution for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-BrdU primary antibody, diluted in blocking solution, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate them with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI, and then mount the coverslips onto microscope slides.

-

Visualization: Visualize the BrdU-positive cells using a fluorescence microscope. BrdU-positive nuclei will appear fluorescent, indicating cells that were in S-phase during the labeling period.

Protocol 3: Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of thymidylate synthase and its inhibition by compounds like FdUMP. The assay is based on the increase in absorbance at 340 nm, which accompanies the oxidation of the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF) during the conversion of dUMP to dTMP.

Materials:

-

Purified thymidylate synthase enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 6.5 mM formaldehyde)

-

Substrate solution: deoxyuridine monophosphate (dUMP)

-

Cofactor solution: N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF)

-

Inhibitor solution (e.g., FdUMP)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, dUMP, and CH₂THF.

-

If testing an inhibitor, add the desired concentration of the inhibitor (e.g., FdUMP) to the reaction mixture and pre-incubate for a specified time.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

-

Initiate the reaction by adding the purified thymidylate synthase enzyme to the cuvette and mix quickly.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

To determine the inhibitory effect, compare the reaction velocity in the presence of the inhibitor to the velocity of the uninhibited control reaction. The percentage of inhibition can be calculated as: (1 - (Velocity with inhibitor / Velocity without inhibitor)) * 100%.

Signaling Pathways and Experimental Workflows

The biological effects of halogenated nucleobases are mediated through complex signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and experimental workflows.

Signaling Pathway Diagrams

References

An In-depth Technical Guide to 5-Bromocytosine for Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromocytosine

This compound (5-BrC) is a halogenated analog of the nucleobase cytosine, where the hydrogen atom at the 5th position of the pyrimidine ring is replaced by a bromine atom. When incorporated into the deoxyribose sugar, it forms 5-Bromo-2'-deoxycytidine (BrdC), which can be further phosphorylated to 5-Bromo-2'-deoxycytidine triphosphate (BrdCTP). This triphosphate form can be incorporated into DNA during replication, both in vitro and in vivo.

In the field of epigenetics, 5-BrC is of significant interest due to the bromine atom's ability to mimic the methyl group of 5-methylcytosine (5mC), the canonical "fifth base" of DNA.[1] This mimicry allows 5-BrC to potentially influence the binding of proteins that recognize methylated DNA, thereby affecting gene expression and chromatin structure.[1] Its incorporation into the genome provides a valuable tool for probing the mechanisms of DNA methylation and demethylation.

The Role of this compound in DNA Methylation Dynamics